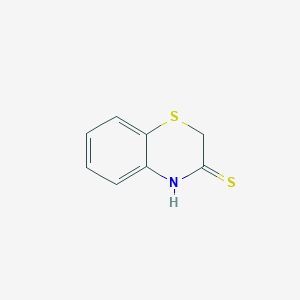

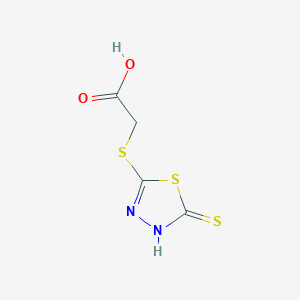

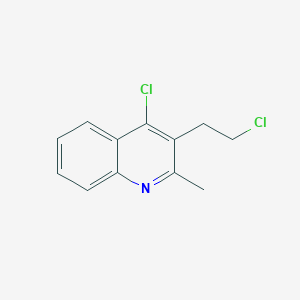

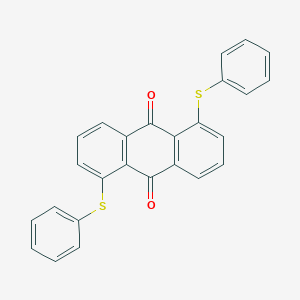

![molecular formula C8H10ClN5O2 B184697 7-[3-Chloro-2-hydroxypropyl]guanine CAS No. 73100-76-2](/img/structure/B184697.png)

7-[3-Chloro-2-hydroxypropyl]guanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-[3-Chloro-2-hydroxypropyl]guanine, also known as Ganciclovir, is an antiviral medication used to treat infections caused by cytomegalovirus (CMV). CMV is a common virus that can cause serious health problems in people with weakened immune systems, such as those with HIV/AIDS, organ transplant recipients, and newborns. Ganciclovir works by inhibiting the replication of the virus, thereby reducing the severity of the infection.

科学的研究の応用

7-[3-Chloro-2-hydroxypropyl]guanine has been extensively studied for its antiviral properties, particularly in the treatment of CMV infections. It has also been investigated for its potential use in the treatment of other viral infections, such as herpes simplex virus (HSV) and Epstein-Barr virus (EBV). In addition, ganciclovir has been studied for its potential use in cancer therapy, as it can selectively target cancer cells that have been engineered to express the herpes simplex virus thymidine kinase (HSV-TK) gene. This gene converts ganciclovir into a toxic metabolite that can kill the cancer cells.

作用機序

7-[3-Chloro-2-hydroxypropyl]guanine is a prodrug that is converted into its active form, ganciclovir triphosphate, by viral and cellular kinases. 7-[3-Chloro-2-hydroxypropyl]guanine triphosphate inhibits viral DNA synthesis by competing with deoxyguanosine triphosphate (dGTP) for incorporation into the viral DNA. Once incorporated, ganciclovir triphosphate causes chain termination, preventing further elongation of the viral DNA strand.

生化学的および生理学的効果

7-[3-Chloro-2-hydroxypropyl]guanine has been shown to have a low toxicity profile in humans, with most side effects being mild and reversible. The most common side effects include nausea, vomiting, diarrhea, and bone marrow suppression. 7-[3-Chloro-2-hydroxypropyl]guanine can also cause renal toxicity, particularly in patients with pre-existing renal impairment. In rare cases, ganciclovir can cause severe allergic reactions, including anaphylaxis.

実験室実験の利点と制限

7-[3-Chloro-2-hydroxypropyl]guanine has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers on a budget. 7-[3-Chloro-2-hydroxypropyl]guanine is also easy to administer, either orally or intravenously, and has a well-established safety profile in humans. However, ganciclovir has some limitations for lab experiments. It has a narrow spectrum of activity, being effective only against certain viruses, such as CMV. In addition, ganciclovir can have off-target effects, particularly in cancer cells that do not express the HSV-TK gene.

将来の方向性

There are several future directions for research on 7-[3-Chloro-2-hydroxypropyl]guanine. One area of interest is the development of new analogs of ganciclovir that have improved antiviral activity and reduced toxicity. Another area of interest is the use of ganciclovir in combination with other antiviral agents to enhance its effectiveness against CMV and other viral infections. Finally, there is ongoing research into the use of ganciclovir as a cancer therapy, particularly in combination with other chemotherapeutic agents.

合成法

The synthesis of 7-[3-Chloro-2-hydroxypropyl]guanine involves the reaction of guanine with 3-chloro-1,2-propanediol in the presence of a base such as potassium carbonate. The reaction yields a mixture of diastereomers, which can be separated by column chromatography. The desired product, ganciclovir, is obtained by treatment of the separated diastereomer with acetic anhydride and pyridine.

特性

CAS番号 |

73100-76-2 |

|---|---|

製品名 |

7-[3-Chloro-2-hydroxypropyl]guanine |

分子式 |

C8H10ClN5O2 |

分子量 |

243.65 g/mol |

IUPAC名 |

2-amino-7-(3-chloro-2-hydroxypropyl)-1H-purin-6-one |

InChI |

InChI=1S/C8H10ClN5O2/c9-1-4(15)2-14-3-11-6-5(14)7(16)13-8(10)12-6/h3-4,15H,1-2H2,(H3,10,12,13,16) |

InChIキー |

PIDAKZXLZJQELO-UHFFFAOYSA-N |

異性体SMILES |

C1=NC2=C(N1CC(CCl)O)C(=O)N=C(N2)N |

SMILES |

C1=NC2=C(N1CC(CCl)O)C(=O)NC(=N2)N |

正規SMILES |

C1=NC2=C(N1CC(CCl)O)C(=O)N=C(N2)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。